![molecular formula C18H35Cl B1587886 Oleyl chloride CAS No. 16507-61-2](/img/structure/B1587886.png)
Oleyl chloride
Overview
Description
Oleyl Chloride, also known as Oleoyl Chloride, is a fatty acid derivative . It is used as a biochemical reagent in the preparation of Vitamin E analogs and antiviral nucleoside phosphoramidate prodrugs used in the treatment of HIV and HBV .
Molecular Structure Analysis
Oleyl Chloride has a linear formula of CH3(CH2)7CH=CH(CH2)7COCl . Its molecular weight is 300.91 . The molecule consists of 33 Hydrogen atoms, 18 Carbon atoms, 1 Oxygen atom, and 1 Chlorine atom .
Chemical Reactions Analysis
Oleyl Chloride is used as a chemical reagent in organic synthesis, especially for the production of a variety of organic compounds, including pharmaceuticals and agrochemicals . It reacts by hydrolysis yielding hydrochloric acid and oleic acid. It also reacts with alcohols yielding esters, with mercaptane yielding thioesters, and with amines yielding amides .
Physical And Chemical Properties Analysis
Oleyl Chloride is a liquid at room temperature . It has a refractive index of n20/D 1.463 (lit.) . Its boiling point is 193 °C/4 mmHg (lit.) , and it has a density of 0.91 g/mL at 25 °C (lit.) .
Scientific Research Applications
Catalysis and Chemical Synthesis
Oleyl chloride has been implicated in various catalysis and chemical synthesis processes. For instance, it's involved in the high yield olefination of a wide scope of aryl chlorides, catalyzed by the phosphinito palladium PCP pincer complex. The high thermal stability of the catalyst ensures that the coupled products are obtained in excellent and nearly quantitative yields (Morales‐Morales et al., 2000). Similarly, olefins with chlorine substituents can undergo E-selective catalytic olefin metathesis, providing access to a broad range of olefins with chlorine or fluorine substituents in high yield and exceptional stereoselectivity (Nguyen et al., 2016).
Material Science and Engineering
Oleyl chloride's applications extend into materials science and engineering. For example, various metal chloride oxides having layered structures, potentially including oleyl chloride, have been tested as catalysts for the dehydrohalogenation of t-butyl chloride and t-butyl bromide to form olefins. These materials are active for the reaction, depending on the metal constituents and the structure (UedaWataru et al., 2006). Also, the potential application of group 13 and 14 metal and metalloid phthalocyanines and their axially substituted derivatives as hole-transporting layers in organic light-emitting diodes (OLEDs) has been assessed, indicating the versatility of oleyl chloride in various technological applications (Plint et al., 2016).
Organic Chemistry
In the realm of organic chemistry, oleyl chloride is used in the synthesis of 4,4-dimethylsterol oleates through esterification. This process is influenced by reaction parameters like pyridine dosage, molar ratio of oleoyl chloride to 4,4-dimethylsterols, and temperature. The reaction's kinetics and the molecular structure of the synthesized compounds have been thoroughly investigated, showcasing oleyl chloride's role in producing complex organic molecules (Xie et al., 2021).
Environmental Applications
Oleyl chloride has also found applications in environmental science, such as in the treatment of oil-in-water emulsions by coagulation and dissolved-air flotation. This process examines the efficacy of various parameters like the presence of surfactants, initial pH value of the emulsions, and the concentration of chemical additives for the efficient separation of emulsified oil (Zouboulis & Avranas, 2000).
Safety And Hazards
Oleyl Chloride is classified as a skin corrosive (Category 1B) and can cause severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised . In case of exposure, immediate medical attention is required .
Future Directions
The global Oleoyl Chloride market is expected to witness robust expansion by 2024 . The market is segmented by purity, application, and distribution channel . The market growth is driven by its use in various industries such as the synthetic fiber industry, printing and dyeing industry, machinery industry, pharmaceuticals, and agrochemicals .
Relevant Papers
One relevant paper discusses the highly efficient synthesis of Chlorogenic Acid Oleyl Alcohol Ester under non-catalytic and solvent-free conditions . This study provides a simple and efficient strategy for the preparation of Chlorogenic Acid Oleyl Alcohol Ester with the avoidance of catalysts and solvents .
properties
IUPAC Name |
(Z)-1-chlorooctadec-9-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFABLCIRROMTAN-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311001 | |
Record name | (9Z)-1-Chloro-9-octadecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oleyl chloride | |
CAS RN |
16507-61-2, 59485-81-3 | |
Record name | (9Z)-1-Chloro-9-octadecene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16507-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Octadecene, 1-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059485813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecene, 1-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (9Z)-1-Chloro-9-octadecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Octadecene, 1-chloro-, (9Z) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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